molecular formula C20H19N3O4 B2470042 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1005302-17-9

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2470042
CAS No.: 1005302-17-9
M. Wt: 365.389
InChI Key: XBWZBZALDKYSOX-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions typically include refluxing in ethanol or methanol, followed by purification through recrystallization .

Chemical Reactions Analysis

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups to form thioethers or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide include:

  • 4-methoxy-N-(4-methoxybenzyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-phenoxyphenyl)benzamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-10-8-14(9-11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWZBZALDKYSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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